Methyl 4-(chloromethyl)oxane-4-carboxylate
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Overview
Description
Methyl 4-(chloromethyl)oxane-4-carboxylate is a versatile chemical compound with the molecular formula C8H13ClO3 and a molecular weight of 192.64 g/mol . It is widely used in various scientific research fields due to its unique structure, which allows it to participate in a range of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(chloromethyl)oxane-4-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 4-hydroxymethyl oxane-4-carboxylate with thionyl chloride to introduce the chloromethyl group . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chloromethyl)oxane-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and amine derivatives.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include alcohol derivatives.
Scientific Research Applications
Methyl 4-(chloromethyl)oxane-4-carboxylate is extensively utilized in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceutical Development: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of methyl 4-(chloromethyl)oxane-4-carboxylate involves its ability to act as an electrophile due to the presence of the chloromethyl group . This allows it to react with nucleophiles, forming covalent bonds with various biological molecules. The compound can also undergo hydrolysis to release active carboxylic acid derivatives, which can interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Methyl 4-(chloromethyl)oxane-4-carboxylate can be compared with other similar compounds such as:
Methyl 4-(bromomethyl)oxane-4-carboxylate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Methyl 4-(hydroxymethyl)oxane-4-carboxylate: Lacks the halogen atom, resulting in different chemical properties and reactivity.
Methyl 4-(methoxymethyl)oxane-4-carboxylate: Contains a methoxy group instead of a chloromethyl group, affecting its reactivity and applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in scientific research .
Properties
IUPAC Name |
methyl 4-(chloromethyl)oxane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHZHSMSZAGZDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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